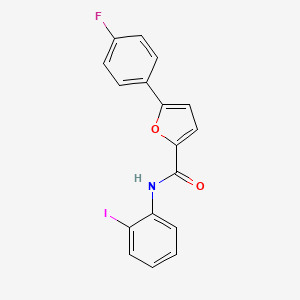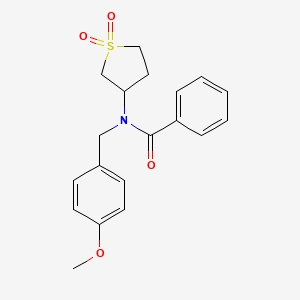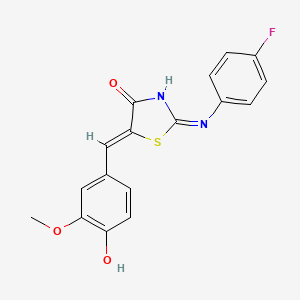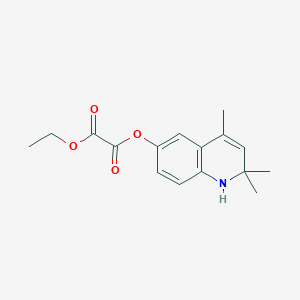![molecular formula C27H28N2O7 B12138094 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholi n-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12138094.png)
4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholi n-4-ylethyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure and biological activity.
Other benzofuran derivatives: Share similar properties and applications.
Uniqueness
What sets 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H28N2O7 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(2,3-dimethoxyphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O7/c1-33-20-9-5-7-18(26(20)34-2)23-22(24(30)21-16-17-6-3-4-8-19(17)36-21)25(31)27(32)29(23)11-10-28-12-14-35-15-13-28/h3-9,16,23,31H,10-15H2,1-2H3 |
InChI Key |
CRGRDXJUAXSDHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12138031.png)
![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12138038.png)
![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12138045.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138050.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B12138051.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138062.png)
![N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide](/img/structure/B12138065.png)


![3-[(2,6-Dichlorophenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138079.png)
![N-(2-ethylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12138082.png)
